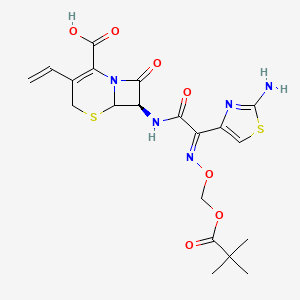
Raleukin;AMG-719
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anakinra is a biopharmaceutical medication marketed under the brand name Kineret. It is a recombinant form of the human interleukin-1 receptor antagonist protein, slightly modified to include an additional methionine residue at the amino terminus. Anakinra is primarily used to treat rheumatoid arthritis, cryopyrin-associated periodic syndromes, familial Mediterranean fever, and Still’s disease .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Anakinra is produced using recombinant DNA technology. The gene encoding the human interleukin-1 receptor antagonist protein is inserted into the Escherichia coli bacterial expression system. The bacteria are then cultured, allowing them to produce the protein, which is subsequently harvested and purified .
Industrial Production Methods: The industrial production of Anakinra involves large-scale fermentation of genetically modified Escherichia coli. The bacteria are grown in bioreactors under controlled conditions to maximize yield. After fermentation, the bacterial cells are lysed to release the protein, which is then purified through a series of chromatographic techniques to ensure high purity and quality .
Análisis De Reacciones Químicas
Types of Reactions: Anakinra, being a protein, does not undergo typical small molecule chemical reactions like oxidation, reduction, or substitution. Instead, its stability and activity can be influenced by conditions such as pH, temperature, and the presence of proteolytic enzymes.
Common Reagents and Conditions: The production and purification of Anakinra involve reagents such as buffers (e.g., phosphate-buffered saline), reducing agents (e.g., dithiothreitol), and chromatographic resins. The protein is typically stored in a lyophilized form to maintain stability .
Major Products Formed: The primary product is the recombinant human interleukin-1 receptor antagonist protein itself. During production, care is taken to minimize the formation of degradation products or aggregates that could affect the protein’s efficacy and safety .
Aplicaciones Científicas De Investigación
Anakinra has a wide range of applications in scientific research, particularly in the fields of immunology and inflammatory diseases. Some key applications include:
Rheumatoid Arthritis: Anakinra is used to manage symptoms and slow the progression of structural damage in patients with moderately to severely active rheumatoid arthritis
Cryopyrin-Associated Periodic Syndromes: It is effective in treating these rare genetic disorders characterized by recurrent episodes of fever and inflammation.
COVID-19: Anakinra has been authorized for use in treating severe COVID-19 in adults with pneumonia requiring supplemental oxygen
Sanfilippo Syndrome: Research has shown potential benefits of Anakinra in improving neurobehavioral and functional symptoms in patients with this neurodegenerative disorder.
Multisystem Inflammatory Syndrome in Children (MIS-C): Anakinra has been used to improve cardiac function and reduce inflammation in children with MIS-C associated with SARS-CoV-2 infection.
Mecanismo De Acción
Anakinra works by competitively inhibiting the binding of interleukin-1 to its receptor. Interleukin-1 is a pro-inflammatory cytokine that plays a key role in the inflammatory response. By blocking this interaction, Anakinra reduces inflammation and its associated symptoms. This mechanism is particularly beneficial in conditions like rheumatoid arthritis and other inflammatory diseases .
Comparación Con Compuestos Similares
Anakinra is part of a class of drugs known as interleukin inhibitors. Other similar compounds include:
Tocilizumab: An interleukin-6 receptor antagonist used to treat rheumatoid arthritis and cytokine release syndrome.
Canakinumab: A monoclonal antibody targeting interleukin-1 beta, used for treating conditions like gout and familial Mediterranean fever.
Uniqueness of Anakinra: Anakinra’s uniqueness lies in its specific targeting of the interleukin-1 receptor, making it particularly effective in conditions where interleukin-1 plays a central role. Unlike other interleukin inhibitors, Anakinra is a recombinant protein that closely mimics the natural human interleukin-1 receptor antagonist, providing a targeted and effective approach to managing inflammatory diseases .
Propiedades
Fórmula molecular |
C20H23N5O7S2 |
|---|---|
Peso molecular |
509.6 g/mol |
Nombre IUPAC |
(7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2,2-dimethylpropanoyloxymethoxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C20H23N5O7S2/c1-5-9-6-33-16-12(15(27)25(16)13(9)17(28)29)23-14(26)11(10-7-34-19(21)22-10)24-32-8-31-18(30)20(2,3)4/h5,7,12,16H,1,6,8H2,2-4H3,(H2,21,22)(H,23,26)(H,28,29)/b24-11+/t12-,16?/m1/s1 |
Clave InChI |
HMLGSIZOMSVISS-JLNJYSSUSA-N |
SMILES isomérico |
CC(C)(C)C(=O)OCO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2C3N(C2=O)C(=C(CS3)C=C)C(=O)O |
SMILES canónico |
CC(C)(C)C(=O)OCON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C=C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(Dimethylamino)propyl]-6-methoxy-1-(2,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097694.png)
![8-(3-chloropropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14097696.png)
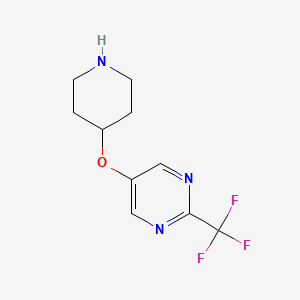
![1-(4-Benzylpiperidin-1-yl)-2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}ethanone](/img/structure/B14097730.png)
![7-Chloro-1-(4-methoxyphenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097737.png)
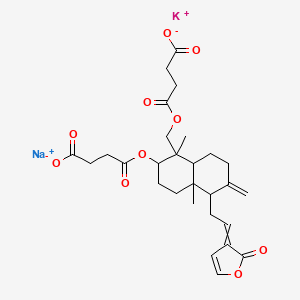
![2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(3-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097742.png)
![1-(4-Chlorophenyl)-6-methoxy-2-[2-(morpholin-4-yl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097747.png)
![4-((2,4-Dioxo-1,3-diazaspiro[4.6]undecan-3-yl)methyl)benzonitrile](/img/structure/B14097748.png)

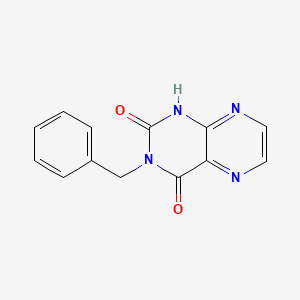
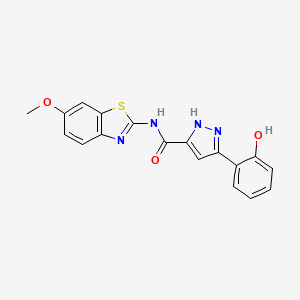
![7-Chloro-1-(3-ethoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097762.png)
![2-(4-fluorophenyl)-5-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14097766.png)
